molecular formula C8H15NO2 B12354940 Methyl3-[(propan-2-yl)amino]but-2-enoate

Methyl3-[(propan-2-yl)amino]but-2-enoate

Cat. No.: B12354940
M. Wt: 157.21 g/mol
InChI Key: ORTVECSFZLVACC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(propan-2-yl)amino]but-2-enoate is a chemical compound with the molecular formula C8H15NO2. It is also known by its IUPAC name, methyl (E)-3-(isopropylamino)but-2-enoate . This compound is a liquid at room temperature and has a molecular weight of 157.21 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(propan-2-yl)amino]but-2-enoate typically involves the reaction of isopropylamine with methyl acetoacetate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-[(propan-2-yl)amino]but-2-enoate involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(propan-2-yl)amino]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(propan-2-yl)amino]but-2-enoate is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(propan-2-yl)amino]but-2-enoate depends on the specific context in which it is used. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(propan-2-yl)amino]but-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (E)-3-(propan-2-ylamino)but-2-enoate

InChI

InChI=1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3/b7-5+

InChI Key

ORTVECSFZLVACC-FNORWQNLSA-N

Isomeric SMILES

CC(C)N/C(=C/C(=O)OC)/C

Canonical SMILES

CC(C)NC(=CC(=O)OC)C

Origin of Product

United States

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